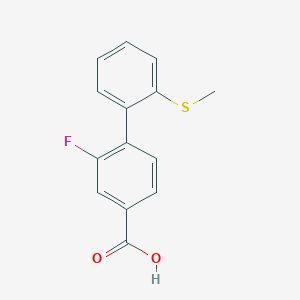

1-(4-chlorophenyl)-N-methoxyethanimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its derivatives, often involves regiospecific reactions. These processes highlight the importance of precise structural determination, which in some cases, can only be unambiguously determined through single-crystal X-ray analysis due to the complexity of the regioisomer formation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data. For instance, detailed DFT (Density Functional Theory) calculations with various basis sets offer precise information on geometry optimization, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore molecular electrostatic potential (MEP), HOMO - LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analyses, and intramolecular charge transfer using natural bond orbital (NBO) analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Palladium-catalyzed amination of aryl halides is a key reaction in the synthesis of compounds involving 4-chlorophenyl groups. This method highlights the versatility of such compounds in undergoing replacement reactions, where halogen atoms can be substituted with amino groups to form various amine derivatives. The conditions for these reactions, including the use of sodium tert-butoxide and the replacement of sulfonate by amino groups, are critical for achieving the desired products (Wolfe & Buchwald, 2003).

科学的研究の応用

Transport and Luminescence in Naphthyl Phenylamine Model Compounds

Research has shown that compounds similar to "1-(4-chlorophenyl)-N-methoxyethanimine" exhibit significant effects on transport and luminescence properties. For instance, a study on naphthyl phenylamine (NPA) compounds with polar side groups, including chloro substitution, demonstrated variations in hole mobilities correlated with the dipole moments of the compounds. These findings are applicable in the development of organic light-emitting diodes (OLEDs), highlighting the compound's potential in electronic and photonic devices (Tong et al., 2004).

Synthesis and Spectroscopic Studies of Benzimidazole Derivatives

Another research area focuses on the structural and spectroscopic analysis of benzimidazole derivatives, including those with chlorophenyl groups. These studies contribute to understanding the molecular structure, electronic properties, and potential applications in designing novel materials and pharmaceuticals (Saral et al., 2017).

Antimicrobial Evaluation of Schiff Base Moiety

Compounds containing the chlorophenyl moiety have been synthesized and evaluated for their antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents against various pathogens (Kapadiya et al., 2020).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of derivatives, such as "1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene," have been investigated for their application in optical devices. These studies explore the potential of such compounds in enhancing the performance and efficiency of optical and photonic systems (Mostaghni et al., 2022).

Isomorphism and Crystal Structure Analysis

Research on the crystal structures of imidazole-4-imines, including chlorophenyl derivatives, has contributed to a deeper understanding of molecular interactions and stability. Such studies are crucial for material science, especially in designing compounds with specific crystalline properties (Skrzypiec et al., 2012).

特性

IUPAC Name |

1-(4-chlorophenyl)-N-methoxyethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNNRDIXWZGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706488 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-methoxyethanimine | |

CAS RN |

1219940-12-1 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)